2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
2,5-Bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of two trifluoromethyl groups and a triazolo ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazolo-pyrimidine core but different functional groups.
Uniqueness
2,5-Bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features contribute to its high stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
198953-52-5 |
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Molecular Formula |
C7H2F6N4O |
Molecular Weight |
272.11 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H2F6N4O/c8-6(9,10)2-1-3(18)17-5(14-2)15-4(16-17)7(11,12)13/h1H,(H,14,15,16) |
InChI Key |
HCKWTJTWTXNODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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